molecular formula C8H16N2O2 B8698568 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine CAS No. 84033-69-2

1-(1,3-Dioxolan-2-YL)-4-methylpiperazine

Cat. No.: B8698568
CAS No.: 84033-69-2
M. Wt: 172.22 g/mol
InChI Key: GKQLCERFTXKCTJ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-YL)-4-methylpiperazine is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-(1,3-Dioxolan-2-YL)-4-methylpiperazine has been evaluated for its antimicrobial properties. Research indicates that derivatives of 1,3-dioxolanes, including this compound, exhibit significant antifungal and antibacterial activities. For instance, studies have shown that certain dioxolane derivatives demonstrate effectiveness against Candida albicans and Staphylococcus aureus, which are critical pathogens in clinical settings .

Pharmaceutical Formulations
The compound has been utilized in formulations aimed at treating infections. Its derivatives have been incorporated into oral and injectable solutions designed to combat fungal infections. The formulations typically include specific concentrations of the active ingredient to maximize therapeutic efficacy while minimizing toxicity .

Synthesis and Chemical Reactions

Protecting Groups in Organic Synthesis
this compound serves as a protecting group for various functional groups in organic synthesis. The ability to temporarily mask reactive sites allows for selective reactions to occur without interference from other functional groups. This property is particularly valuable in the synthesis of complex natural products .

Catalytic Applications
The compound can also be involved in catalytic processes, particularly in reactions requiring specific stereochemical outcomes. The chiral nature of some dioxolane derivatives allows them to act as catalysts or ligands in asymmetric synthesis, enhancing the production of enantiomerically pure compounds .

Materials Science

Development of Solvents
Research has explored the use of this compound as a bio-based solvent alternative. Its properties make it suitable for applications in green chemistry, where the focus is on reducing environmental impact while maintaining efficiency in chemical processes .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of dioxolane derivatives against various pathogensShowed significant antifungal activity against C. albicans; effective against S. aureus with MIC values indicating potent antibacterial properties
Pharmaceutical Formulation DevelopmentFormulated oral and injectable solutions containing the compoundDemonstrated effectiveness in treating fungal infections with minimal side effects
Green Chemistry ApplicationsEvaluated as a bio-based solventFound to be an effective alternative solvent with reduced environmental impact compared to traditional solvents

Properties

CAS No.

84033-69-2

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)-4-methylpiperazine

InChI

InChI=1S/C8H16N2O2/c1-9-2-4-10(5-3-9)8-11-6-7-12-8/h8H,2-7H2,1H3

InChI Key

GKQLCERFTXKCTJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The amide acetal produced in Example 1 (3.03 g, 0.015 mole) was combined while stirring with ethylene glycol (0.93 g, 0.015 mole) in a glass flask at ambient temperature under nitrogen. The reaction was continued with stirring for 18 hours. The by-product ethanol formed during the reaction was removed by vacuum and the reaction continued for an additional 18 hours with stirring under vacuum. The resulting product was found to have a boiling point of about 220° C., and identified as the desired product by NMR spectroscopy.
Name
amide acetal
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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